
6-Bromohepta-2,6-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromohepta-2,6-dien-1-ol is an organic compound with the molecular formula C7H11BrO. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a hepta-2,6-diene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromohepta-2,6-dien-1-ol can be achieved through several methods. One common approach involves the bromination of hepta-2,6-dien-1-ol. The reaction typically uses bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, solvent, and bromine concentration to optimize yield and purity. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromohepta-2,6-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form hepta-2,6-dien-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-) or amines (NH2).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of hepta-2,6-dienal or hepta-2,6-dienoic acid.
Reduction: Formation of hepta-2,6-dien-1-ol.
Substitution: Formation of hepta-2,6-dien-1-ol derivatives with different substituents replacing the bromine atom.
Applications De Recherche Scientifique
6-Bromohepta-2,6-dien-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Bromohepta-2,6-dien-1-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in different chemical reactions, influencing the compound’s reactivity and interactions. For example, the hydroxyl group can form hydrogen bonds with other molecules, while the bromine atom can undergo nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-1-hexanol: Similar structure but lacks the diene functionality.
(2E,6Z)-nona-2,6-dien-1-ol: Contains a similar diene structure but with different substituents.
Propriétés
Numéro CAS |
137609-79-1 |
|---|---|
Formule moléculaire |
C7H11BrO |
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
6-bromohepta-2,6-dien-1-ol |
InChI |
InChI=1S/C7H11BrO/c1-7(8)5-3-2-4-6-9/h2,4,9H,1,3,5-6H2 |
Clé InChI |
XVDPXFZUSQDFFI-UHFFFAOYSA-N |
SMILES canonique |
C=C(CCC=CCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


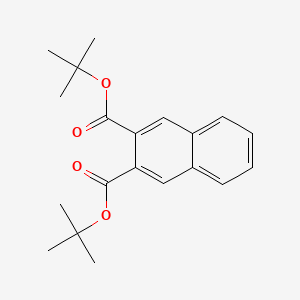
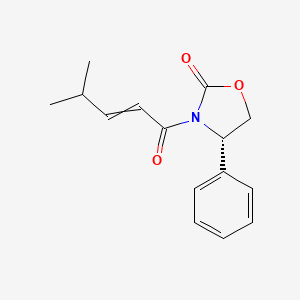
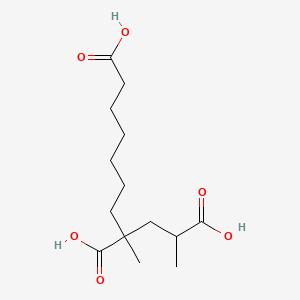
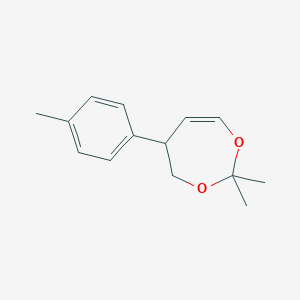
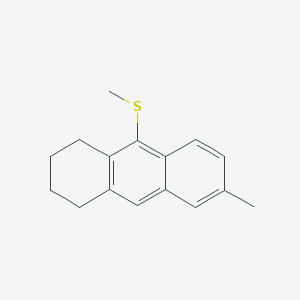
![2-(2-Ethoxy-2-oxoethyl)-1-methyl-2H-pyrrolo[1,2-a]pyrazin-5-ium bromide](/img/structure/B14264237.png)
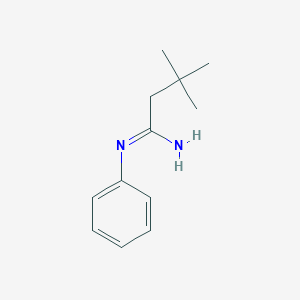

![1-(Chloromethyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14264253.png)
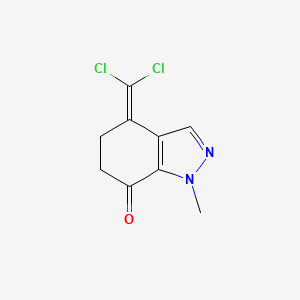
![(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B14264269.png)
methanone](/img/structure/B14264271.png)
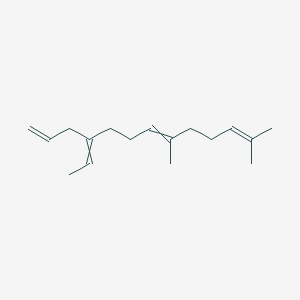
silane](/img/structure/B14264288.png)
